molecular formula C13H16Cl2N2O3 B4668343 ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE

ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE

Cat. No.: B4668343
M. Wt: 319.18 g/mol
InChI Key: ZCFBDRVEUKJGKD-UHFFFAOYSA-N
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Description

ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE: is an ester compound characterized by its unique structure, which includes a carbonyl group bonded to an ethyl group and a 3,4-dichlorobenzylamino moiety. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves the reaction of 3,4-dichlorobenzylamine with ethyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE is unique due to its specific structure, which includes the 3,4-dichlorobenzylamino moiety. This structural feature may confer distinct chemical and biological properties compared to simpler esters.

Properties

IUPAC Name

ethyl 3-[(3,4-dichlorophenyl)methylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3/c1-2-20-12(18)5-6-16-13(19)17-8-9-3-4-10(14)11(15)7-9/h3-4,7H,2,5-6,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBDRVEUKJGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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